molecular formula C11H14O B080515 3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene CAS No. 13037-83-7

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

Cat. No. B080515
CAS RN: 13037-83-7
M. Wt: 162.23 g/mol
InChI Key: JSETXDOJYIQIST-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the compound’s properties and reactivity.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used to synthesize the compound, as well as reactions that the compound can participate in.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can often be predicted from the compound’s structure.


Safety And Hazards

This involves researching the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This could involve predicting new reactions that the compound could undergo, or new applications for the compound in areas like medicine or materials science.


properties

IUPAC Name

2,6-dimethyl-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7,12H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSETXDOJYIQIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498161
Record name 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

CAS RN

13037-83-7
Record name 2,6-Dimethyl-4-(prop-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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